

# Spectroscopic analysis and data interpretation for Butyl 4-chlorobenzoate

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## Compound of Interest

Compound Name: *Butyl 4-chlorobenzoate*

CAS No.: *27942-64-9*

Cat. No.: *B1267494*

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## Spectroscopic Analysis and Data Interpretation: Butyl 4-Chlorobenzoate

### Executive Summary

**Butyl 4-chlorobenzoate** (B4CB) serves as a critical model compound in organic synthesis and analytical method development. Structurally, it combines a lipophilic butyl chain with a para-substituted halogenated aromatic ring. This guide provides a definitive spectroscopic profile of B4CB, contrasting it with its primary alternatives: Methyl 4-chlorobenzoate (M4CB) and the parent 4-Chlorobenzoic acid (4-CBA).

Key Differentiators:

- **Chromatographic Resolution:** The butyl group significantly increases hydrophobicity (LogP ~4.4) compared to the methyl analog (LogP ~2.9), providing superior retention and separation on C18 reverse-phase columns.

- **NMR Distinctiveness:** The butyl chain offers a unique multiplet signature that avoids the common singlet overlap issues seen with methyl esters in complex matrices.
- **Volatility:** Lower volatility than M4CB makes B4CB a more stable standard for high-vacuum applications.

## Structural Context & Comparative Baseline[1]

To interpret data accurately, one must first understand the structural competitors. The following table summarizes the physicochemical divergence.

**Table 1: Comparative Physicochemical Profile[2]**

Feature	Butyl 4-chlorobenzoate (Target)	Methyl 4-chlorobenzoate (Alternative)	4-Chlorobenzoic Acid (Precursor)
Formula	C <sub>11</sub> H <sub>13</sub> ClO <sub>2</sub>	C <sub>8</sub> H <sub>7</sub> ClO <sub>2</sub>	C <sub>7</sub> H <sub>5</sub> ClO <sub>2</sub>
MW ( g/mol )	212.67	170.59	156.57
State (RT)	Viscous Oil / Low Melt Solid	Solid (MP: 42-44 °C)	Solid (MP: 239-241 °C)
LogP (Est.)	~4.4	2.9	2.7
Key NMR Signal	Triplet (~4.3 ppm) + Multiplets	Singlet (~3.9 ppm)	Broad Singlet (~11-13 ppm)
MS Base Peak	m/z 139 (Acylium ion)	m/z 139 (Acylium ion)	m/z 139 (Acylium ion)

## Spectroscopic Profiling (The Core)

This section details the specific spectral fingerprints required for positive identification.

### A. Proton NMR ( H-NMR)

The

H-NMR spectrum of B4CB is characterized by a classic AA'BB' aromatic system and a distinct butyl chain pattern.

- Aromatic Region (7.3 – 8.0 ppm):
  - 7.95 (d/m, 2H): Protons ortho to the carbonyl group. Deshielded by the electron-withdrawing ester.
  - 7.36 (d/m, 2H): Protons ortho to the chlorine. Shielded relative to the carbonyl protons but deshielded by the halogen.
  - Interpretation: The symmetry of these peaks confirms para-substitution. If the pattern becomes complex/asymmetric, suspect ortho or meta isomers.
- Aliphatic Region (0.9 – 4.4 ppm):
  - 4.33 (t, Hz, 2H):
    - . The triplet splitting arises from the adjacent methylene group.
  - 1.75 (m, 2H):
    - . Quintet-like multiplet.
  - 1.45 (m, 2H):
    - . Sextet-like multiplet.
  - 0.96 (t, 3H): Terminal
    - .

## B. Carbon NMR ( C-NMR)

Crucial for confirming the carbon skeleton and oxidation state.

- 165.5: Carbonyl ( )
- 139.1: Quaternary aromatic
  - .

- 130.8 & 128.5: Aromatic signals.
- 64.9:  
(Key differentiator from methyl ester, which appears ~52 ppm).
- 13.6: Terminal methyl.

## C. Mass Spectrometry (EI-MS)

The mass spectrum provides the definitive "Chlorine Fingerprint."

- Molecular Ion: Distinct cluster at  $m/z$  212 (M) and 214 (M+2) in a 3:1 intensity ratio. This confirms the presence of a single chlorine atom.<sup>[1]</sup>
- Fragmentation Pathway:
  - $m/z$  139/141: Base peak. Loss of the butoxy group ( ). This forms the stable 4-chlorobenzoyl cation (acylium ion).
  - $m/z$  111/113: Loss of CO from the acylium ion, forming the chlorophenyl cation.

## Experimental Protocol: Synthesis & Purification

Trustworthiness & Self-Validation: This protocol uses a Fischer Esterification driven by the removal of water.<sup>[2]</sup> The "Self-Validation" step ensures you do not proceed with impure material.

### Reagents

- 4-Chlorobenzoic acid (1.0 eq)
- n-Butanol (Excess, acts as solvent)
- Sulfuric Acid (Catalytic, [Hngcontent-ng-c2307461527="" \\_ngghost-ng-c2764567632="" class="inline ng-star-inserted">](#))

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## Workflow Diagram



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Caption: Step-by-step Fischer esterification workflow for B4CB synthesis.

## Detailed Steps

- Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzoic acid (10 mmol) in n-butanol (10 mL).

- Catalysis: Slowly add concentrated H

SO

(0.5 mL).

- Reaction: Attach a reflux condenser. Heat to reflux (approx. 120°C) for 4–6 hours. Optional: Use a Dean-Stark trap to improve yield by removing water.
- Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL).
  - Critical Step: Wash the organic layer twice with saturated NaHCO<sub>3</sub>. This removes unreacted starting acid.
  - Wash once with brine.
- Isolation: Dry organic layer over anhydrous Na

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, filter, and concentrate under reduced pressure.

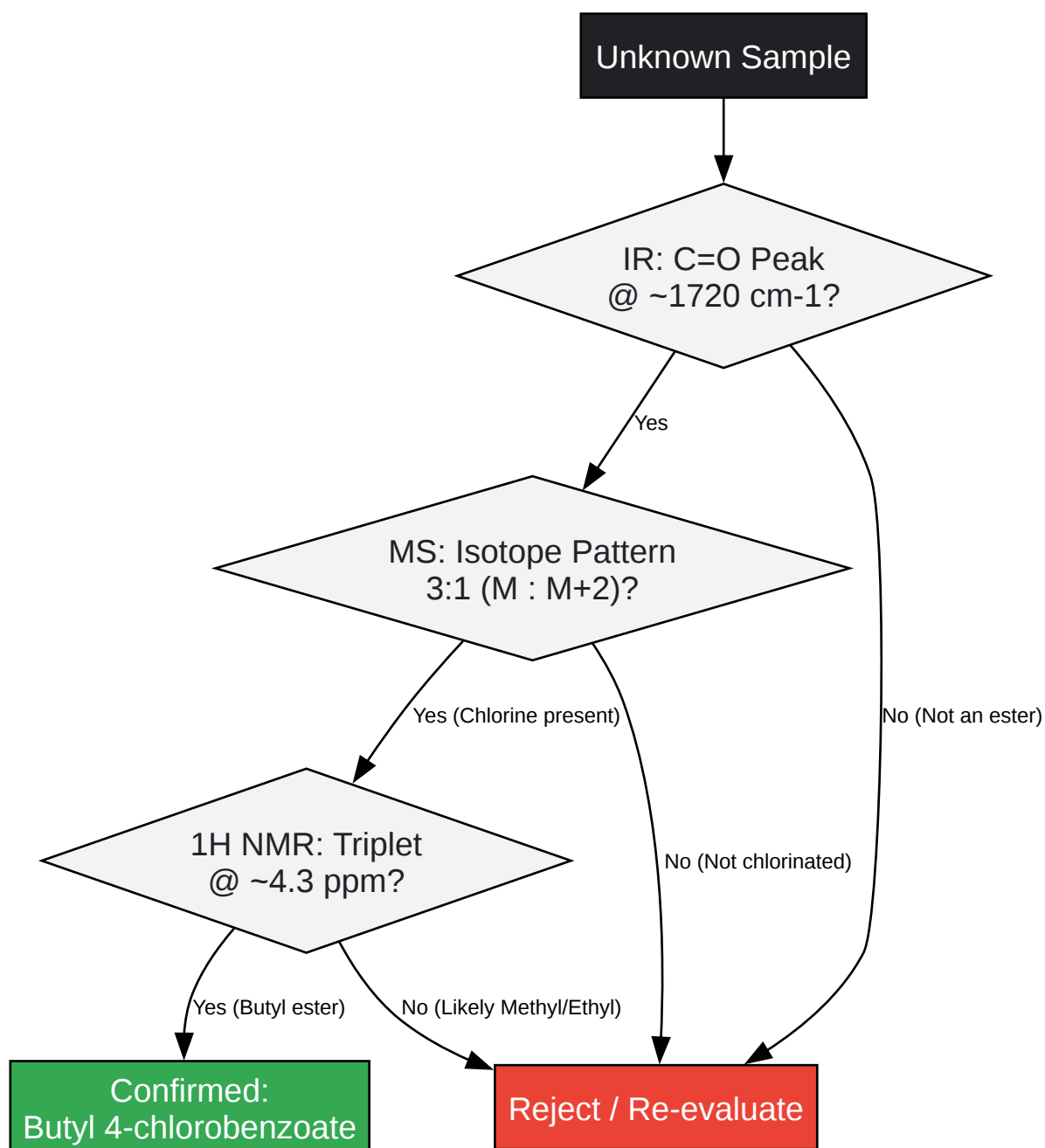
- Purification: If the residue is impure (check TLC), purify via silica gel column chromatography (Hexane:EtOAc 9:1).

## Self-Validation System

- TLC Check: Spot the crude product alongside the starting material (4-chlorobenzoic acid).
  - Success Criteria: The starting material spot (low R, streaks) must be absent. The product spot should be high R and UV active.
- Acidity Check: If the product smells sharp (acidic) or shows a broad OH peak >10 ppm in NMR, the NaHCO<sub>3</sub> wash was insufficient. Repeat wash.[\[3\]](#)

## Analytical Decision Logic

When analyzing an unknown sample suspected to be B4CB, follow this logic flow to confirm identity and purity.



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Caption: Decision tree for spectroscopic confirmation of **Butyl 4-chlorobenzoate**.

## References

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## Sources

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- [2. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
- [3. m.youtube.com \[m.youtube.com\]](#)
- [4. Methyl 4-chlorobenzoate | C<sub>8</sub>H<sub>7</sub>ClO<sub>2</sub> | CID 14307 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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